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Compound of Interest
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2-amino-N-(propan-2-yl)-N-

propylbenzamide

CAS No.: 1094866-20-2

Cat. No.: B1519249

Get Quote

Introduction
In the landscape of oncology research and development, the identification of novel therapeutic

targets and the development of agents that modulate these pathways are of paramount

importance. This guide provides a comprehensive technical overview of the investigational drug

ST316, a substance of interest in the treatment of advanced solid tumors. While the specific

chemical entity corresponding to CAS number 1094866-20-2 is not readily available in public

databases, clinical trial information has identified ST316 as an investigational compound being

evaluated for its potential to target abnormalities within the WNT/β-catenin signaling pathway.

[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its

dysregulation is a known driver in a variety of human cancers.

This document will synthesize the available information on ST316, focusing on its clinical

development, the scientific rationale for its proposed mechanism of action, and the

methodologies relevant to its investigation. It is intended to serve as a valuable resource for

researchers, clinicians, and drug development professionals engaged in the field of oncology.
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The WNT/β-Catenin Signaling Pathway: A Key
Oncogenic Driver
The WNT/β-catenin signaling pathway is a highly conserved signal transduction cascade that

plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of

a WNT ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC),

casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin,

marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic

β-catenin levels low.

Upon binding of a WNT ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the

destruction complex is recruited to the plasma membrane and inactivated. This leads to the

stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin

translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor

(TCF/LEF) transcription factors to activate the transcription of target genes, many of which are

involved in cell proliferation and survival, such as MYC and CCND1 (Cyclin D1).

Mutations in key components of this pathway, particularly in APC or β-catenin itself, can lead to

the constitutive activation of downstream signaling, resulting in uncontrolled cell growth and

tumorigenesis. This makes the WNT/β-catenin pathway an attractive target for therapeutic

intervention in various cancers, including colorectal cancer.
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Caption: The WNT/β-catenin signaling pathway in its "OFF" and "ON" states.

ST316: Clinical Investigation
ST316 is currently the subject of an open-label, two-part, phase 1-2 clinical trial designed to

evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and

preliminary efficacy.[1][2] The study is enrolling subjects with selected advanced solid tumors

that are likely to harbor abnormalities in the WNT/β-catenin signaling pathway.[1][2]

Study Design
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The clinical trial consists of two main parts:

Phase 1: Dose Escalation/Regimen Exploration: This phase aims to determine the

recommended Phase 2 dose (RP2D) and the safety profile of ST316 administered

intravenously.

Phase 2: Expansion Phase: This phase will further assess the efficacy of ST316 in specific

patient cohorts.

Patient Population
The trial is recruiting patients with advanced unresectable and metastatic solid tumors. Notably,

specific cohorts are defined for colorectal cancer (CRC) in combination with other standard-of-

care agents, highlighting a focus on this indication where WNT/β-catenin pathway mutations

are prevalent.[1]

Parameter Description Source

Drug Name ST316 [1][2]

Mechanism of Action

Investigational agent targeting

the WNT/β-catenin signaling

pathway

[1][2]

Route of Administration Intravenous (IV) [1]

Phase of Development Phase 1-2 [1][2]

Target Population

Patients with selected

advanced unresectable and

metastatic solid tumors

[1][2]

Primary Objectives

To determine safety,

tolerability, pharmacokinetics,

and pharmacodynamics

[1]

Secondary Objectives
To assess proof-of-concept

efficacy
[1]
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Hypothetical Experimental Workflow for Preclinical
Evaluation of a WNT/β-Catenin Pathway Inhibitor
While specific preclinical data for ST316 is not publicly available, a standard workflow for

evaluating a novel WNT/β-catenin pathway inhibitor would involve a series of in vitro and in

vivo studies.
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Caption: A representative preclinical workflow for the development of a WNT/β-catenin inhibitor.

Detailed Experimental Protocols
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The following are representative protocols for key experiments in the preclinical evaluation of a

WNT/β-catenin pathway inhibitor.

TCF/LEF Reporter Assay
Objective: To quantify the activity of the WNT/β-catenin signaling pathway in response to

treatment with an investigational compound.

Methodology:

Cell Culture: Seed cancer cells with a known WNT pathway aberration (e.g., APC-mutant

colorectal cancer cell line) in a 96-well plate.

Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a

constitutively expressed Renilla luciferase control plasmid.

Treatment: After 24 hours, treat the cells with varying concentrations of the test compound

(e.g., ST316) or a vehicle control.

Lysis and Luminescence Reading: After a 24-48 hour incubation period, lyse the cells and

measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay

system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for transfection efficiency and cell number. Calculate the dose-response curve and

the IC50 value.

Western Blot Analysis
Objective: To assess the effect of the investigational compound on the protein levels of β-

catenin and its downstream targets.

Methodology:

Cell Culture and Treatment: Culture relevant cancer cell lines and treat with the test

compound at various concentrations and time points.
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Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel

electrophoresis and transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against total β-

catenin, active (non-phosphorylated) β-catenin, c-Myc, Cyclin D1, and a loading control (e.g.,

β-actin or GAPDH).

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands

using an enhanced chemiluminescence (ECL) substrate.

Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the investigational compound in a preclinical

animal model.

Methodology:

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).

Tumor Implantation: Subcutaneously implant human cancer cells with a known WNT

pathway mutation or patient-derived tumor fragments.

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Treatment Administration: Administer the test compound (formulated for the appropriate

route, e.g., intravenous for ST316) and vehicle control according to the determined dosing

schedule.

Tumor Measurement: Measure tumor volume with calipers at regular intervals.
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Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize

the mice and excise the tumors for weight measurement and further analysis (e.g., histology,

pharmacodynamic marker analysis).

Data Analysis: Compare the tumor growth rates and final tumor weights between the

treatment and control groups to determine efficacy.

Conclusion and Future Directions
The investigational agent ST316 represents a targeted approach to cancer therapy by aiming

to inhibit the well-established oncogenic WNT/β-catenin signaling pathway. The ongoing Phase

1-2 clinical trial will provide crucial data on its safety, tolerability, and preliminary efficacy in

patients with advanced solid tumors.[1][2] The insights gained from this study will be

instrumental in guiding the future development of ST316 and in further validating the WNT/β-

catenin pathway as a druggable target in oncology. As more data becomes available, a clearer

picture of the therapeutic potential of this novel agent will emerge, hopefully offering a new

treatment paradigm for patients with cancers driven by aberrant WNT signaling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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